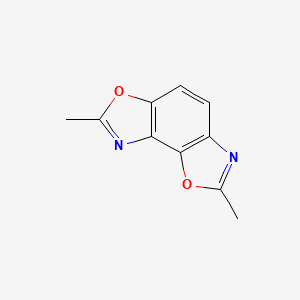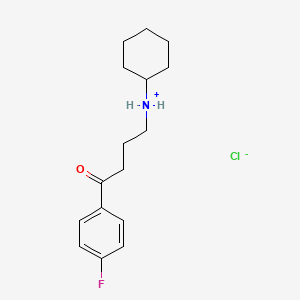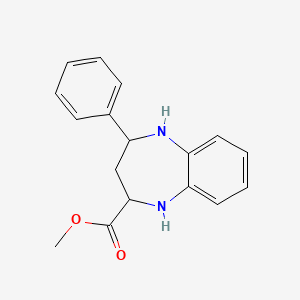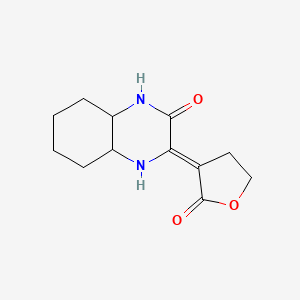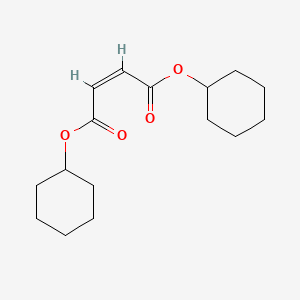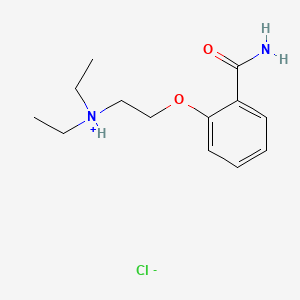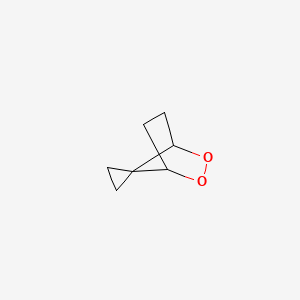![molecular formula C30H35NO B13766776 N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German] CAS No. 6606-01-5](/img/structure/B13766776.png)
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of phenethyl and benzhydryl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the electrophilic aromatic substitution reaction, where benzene derivatives are functionalized to introduce the necessary substituents . The reaction conditions often include the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
N-Phenethyl-N-phenylpropionamide: Structurally similar, used in research and forensic applications.
2-Phenethylamines: A class of compounds with similar structural motifs, widely studied for their biological activities.
Uniqueness
N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether stands out due to its unique combination of phenethyl and benzhydryl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6606-01-5 |
|---|---|
Molecular Formula |
C30H35NO |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
3-[(2-methylphenyl)-phenylmethoxy]-9-(2-phenylethyl)-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C30H35NO/c1-23-11-8-9-18-29(23)30(25-14-6-3-7-15-25)32-28-21-26-16-10-17-27(22-28)31(26)20-19-24-12-4-2-5-13-24/h2-9,11-15,18,26-28,30H,10,16-17,19-22H2,1H3 |
InChI Key |
HHAVPYYSIKDDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


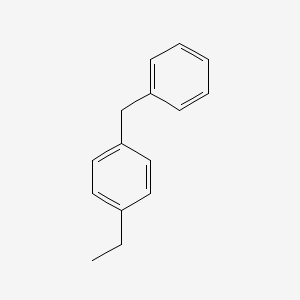
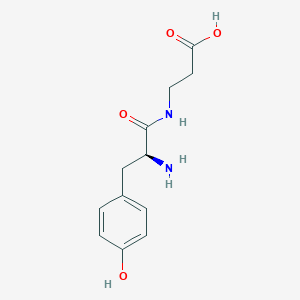
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
